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Compound of Interest

3-Methyl-5,6,7,8-
Compound Name:
tetrahydroimidazo[1,5-a]pyrazine

Cat. No. B1288558

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
hydrochloride salt is not extensively described in publicly available scientific literature. This
guide provides a detailed overview of the core scaffold, 5,6,7,8-tetrahydroimidazo[1,5-
a]pyrazine, and its more extensively studied isomer, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine,
to serve as a foundational resource. The experimental data and methodologies presented are
derived from studies on analogs and are intended to be representative of the compound class.

Core Compound Properties

The tetrahydroimidazo[1,5-a]pyrazine scaffold is a heterocyclic organic structure that serves as
a versatile starting point for the synthesis of various biologically active molecules. Its chemical
and physical properties are influenced by the substituents attached to the core rings.

Physicochemical Data

The following table summarizes the key physicochemical properties for the parent scaffold and
the requested methyl derivative.
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5,6,7,8- 3-Methyl-5,6,7,8-
Property Tetrahydroimidazo[1,5- tetrahydroimidazo[1,5-
a]pyrazine a]pyrazine Hydrochloride
CAS Number 297172-19-1[1] 601515-50-8[2]
Molecular Formula CeHoN3[1] C7H12CINs
Molecular Weight 123.16 g/mol [1] 173.64 g/mol
Appearance Cream solid[1] Data not available
Purity Typically =97%][1] Data not available
SMILES C1=NC=C2N1CCNC2[1] Cl.CC1=CN2C(CCN2)=C1

WROMFHICINADER- _
INChl Key Data not available
UHFFFAOYSA-N[1]

Pharmacological Profile and Biological Activity

Derivatives of the tetrahydroimidazo[a]pyrazine core have been investigated for a range of
biological activities, demonstrating their potential as modulators of key cellular signaling
pathways. The activity is highly dependent on the specific isomer ([1,5-a] vs. [1,2-a]) and the
nature of the substituents.

Summary of Biological Activities

The table below presents a summary of the biological targets and reported in vitro efficacy for
various analogs.
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Compound
Class/Derivative

Target

Key Findings ICso0 Values

Imidazol[1,2-

a]pyrazine Analogs

Gaq Proteins

A dimeric form, BIM-

46187, and related

monomers act as cell-

permeable inhibitors

that preferentially

silence Gaq proteins, Data qualitative
evaluated by

measuring

intracellular myo-

inositol 1-phosphate.

[3]4]

Pyridazinone-bearing
Imidazol[1,2-

alpyrazine

TRPC5 Channels

Identified as potent

and selective

inhibitors of the

TRPCS5 calcium-

permeable cation Data qualitative
channel, showing

potential for treating

chronic kidney

disease.[5]

8-
Morpholinoimidazo[1,

2-a]pyrazine Analogs

PI3Ka Kinase

A series of derivatives

bearing

phenylpyrimidine-

carboxamides

exhibited moderate 1.25 puM (Compound
cytotoxicity against 14c)[6]

cancer cell lines

(A549, PC-3, MCF-7)

and inhibitory activity

against PI3Ka.[6]

Imidazol[1,2-
a]pyrazine Derivative
7

ENPP1

A highly potent and 5.70 - 9.68 nM[7]
selective inhibitor of
ENPP1, a negative
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regulator of the cGAS-
STING pathway. This
inhibition enhances
the immune response,
showing synergy with
anti-PD-1 antibodies

in vivo.[7]

Novel compounds
based on these

scaffolds were

Imidazol[1,2- synthesized and
alpyrazine & tested for their o
IKK1 and IKK2 Data qualitative
Imidazo[1,5- potential to inhibit
ajquinoxaline IKK1 and IKK2, key
kinases in the NF-kB
inflammatory pathway.
[1]
A series of 2-aryl or
alkyl substituted
derivatives were
Hexahydroimidazo[1,5 ] tested for anti- o
CNS / Various Data qualitative

-a]pyrazin-3(2H)-ones

inflammatory,
coronary dilator, and
CNS depressant

activities.[8]

Experimental Protocols

The following sections detail the methodologies used to assess the biological activity of

tetrahydroimidazo[a]pyrazine derivatives, based on published literature.

Gaq Protein Activity Assay

This protocol describes a second messenger-based fluorescence assay to determine the

inhibitory activity of compounds on Gaq protein signaling.[3][4]
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e Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media
until they reach a suitable confluency for experimentation.

e Compound Pre-incubation: Cells are pre-treated with the test compounds (e.g., BIM-46187
analogs at 100 uM) for a specified duration to allow for cell penetration and target
engagement.

o Gag Activation: The Gaq pathway is stimulated using an appropriate agonist, such as
Carbachol (CCh), which activates muscarinic acetylcholine receptors coupled to Gag.

e |P1 Measurement: Following stimulation, the accumulation of the downstream second
messenger, myo-inositol 1-phosphate (IP1), is quantified. This is typically achieved using a
competitive immunoassay based on Fluorescence Resonance Energy Transfer (FRET).

o Data Analysis: The fluorescence signal is measured, which is inversely proportional to the
IP1 concentration. The results are compared to vehicle-treated controls to determine the
percentage of inhibition. Statistical analysis is performed using methods like one-way ANOVA
followed by Dunnett's multiple comparisons test.

TRPCS Inhibition Assay

This protocol outlines a fluorescence-based Ca2* mobilization assay to evaluate the inhibitory
effect of compounds on TRPC5 channels.[5]

o Cell Line: A stable HEK-293 cell line expressing human TRPCS5 is used.

e Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g.,
Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to Ca2*.

o Compound Application: Test compounds are added to the cells at various concentrations and
incubated.

» Channel Activation: The TRPCS5 channel is activated with an agonist, leading to an influx of
Ca?* into the cells.

o Fluorescence Measurement: The change in intracellular Ca2* concentration is monitored by
measuring the fluorescence intensity over time using a plate reader.
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» Data Analysis: The inhibitory activity of the compounds is determined by quantifying the
reduction in the agonist-induced fluorescence signal. ICso values are calculated from the
concentration-response curves.

PI3Ka Kinase Inhibition Assay

This protocol details an in vitro assay to measure the inhibitory activity of compounds against
the PI3Ka kinase.[6]

o Reagents: The assay requires purified PI3Ka enzyme, the substrate phosphatidylinositol-4,5-
bisphosphate (PIP2), and ATP.

o Reaction Setup: The kinase reaction is performed in a buffer solution containing the enzyme,
substrate, and varying concentrations of the test compound.

e Initiation and Incubation: The reaction is initiated by the addition of ATP and allowed to
proceed for a set period at a controlled temperature.

o Detection: The product of the reaction, phosphatidylinositol-3,4,5-trisphosphate (PIPs3), is
guantified. This can be done using various methods, such as an ADP-Glo™ Kinase Assay,
which measures the amount of ADP produced as a direct indicator of kinase activity.

o Data Analysis: The inhibitory effect of the compound is calculated by comparing the kinase
activity in the presence of the inhibitor to the activity of a vehicle control. ICso values are
determined by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The versatility of the tetrahydroimidazo[a]pyrazine scaffold allows its derivatives to interact with
diverse biological pathways. The following diagrams illustrate two such pathways where these
compounds have shown activity.
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Caption: Gaq protein signaling pathway inhibited by imidazo[1,2-a]pyrazine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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